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Introduction
L-771688, also known as SNAP-6383, is a potent and highly selective antagonist of the α1A-

adrenergic receptor (α1A-adrenoceptor). This technical guide provides a comprehensive

overview of the in vitro pharmacological profile of L-771688, summarizing key quantitative data,

detailing experimental methodologies, and visualizing relevant biological pathways and

workflows. The high affinity and selectivity of L-771688 for the α1A-adrenoceptor subtype have

made it a valuable research tool for investigating the physiological and pathological roles of this

receptor.

Core Pharmacological Data
The in vitro pharmacological activity of L-771688 has been characterized through a series of

radioligand binding and functional assays. The data consistently demonstrates its high potency

and selectivity for the α1A-adrenoceptor subtype across various species and tissues.

Radioligand Binding Affinity
L-771688 exhibits high affinity for the α1A-adrenoceptor, as determined by its ability to displace

radiolabeled ligands such as [3H]prazosin. Its selectivity for the α1A subtype is markedly higher

than for the α1B and α1D subtypes.[1][2][3]

Table 1: Binding Affinity (Ki) of L-771688 for Cloned Adrenoceptor Subtypes
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Receptor
Subtype

Species Radioligand Ki (nM)
Selectivity
vs. α1A

Reference

α1A Human [3H]prazosin ≤ 1 - [1][3]

α1A Human [3H]prazosin 0.36 - [2]

α1A Human [3H]L-771688 0.052 ± 0.008 - [4]

α1B Human [3H]prazosin > 500 > 500-fold [1][3]

α1D Human [3H]prazosin > 500 > 500-fold [1][3]

α1A Rat [3H]prazosin ≤ 1 - [1][3]

α1A Dog [3H]prazosin ≤ 1 - [1][3]

Table 2: Binding Affinity of L-771688 in Tissues

Tissue Species Radioligand Ki (nM)

Receptor
Subtype
Predominan
ce

Reference

Prostate Human [3H]prazosin 0.13 α1A [3]

Table 3: Dissociation Constant (Kd) of [3H]L-771688

Receptor/Tissue Species Kd (pM) Reference

Cloned α1A-

adrenoceptor
Human 43-90 [1][2]

Rat Tissues Rat 43-90 [1][2]

Functional Antagonist Activity
Functional assays confirm the potent antagonist activity of L-771688 at the α1A-adrenoceptor.

It effectively inhibits agonist-induced cellular responses, such as inositol phosphate production

and smooth muscle contraction.
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Table 4: Functional Antagonist Potency (Kb) of L-771688

Assay Type
Tissue/Cell
Line

Species Agonist
Apparent
Kb (nM)

Reference

Inositol-

Phosphate

Response

Cloned

human α1A-

adrenoceptor

s

Human
Norepinephri

ne
0.02 - 0.28 [1][2][3]

Tissue

Contraction
Prostate

Rat, Dog,

Human

Phenylephrin

e or A-61603
0.02 - 0.28 [1][2][3]

Tissue

Contraction
Bladder Neck

Human,

Monkey

Phenylephrin

e or A-61603
0.02 - 0.28 [1][2][3]

Tissue

Contraction
Caudal Artery Rat

Phenylephrin

e or A-61603
0.02 - 0.28 [1][2][3]

Tissue

Contraction
Aorta Rat

Norepinephri

ne
Resistant [1][2][3]

Signaling Pathways
The α1A-adrenergic receptor, a member of the G protein-coupled receptor (GPCR)

superfamily, primarily signals through the Gq/11 family of G-proteins.[5] Antagonism of this

receptor by L-771688 inhibits the downstream signaling cascade initiated by endogenous

agonists like norepinephrine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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